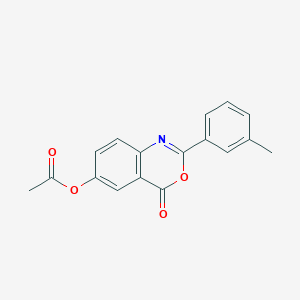
2-(3-methylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate typically involves multi-step organic reactions. One common method is the condensation of 3-methylphenylamine with salicylic acid derivatives, followed by cyclization and acetylation reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-methylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(3-methylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a drug candidate for various diseases, leveraging its unique chemical structure.
Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-(3-methylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its full potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one: Lacks the acetate group, resulting in different reactivity and applications.
2-(4-methylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate: Similar structure but with a different position of the methyl group, affecting its chemical properties.
2-(3-methylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl benzoate:
Uniqueness
The presence of the acetate group in 2-(3-methylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate imparts unique chemical properties, such as increased solubility and reactivity, making it a valuable compound for various applications. Its distinct structure allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent.
Propriétés
Formule moléculaire |
C17H13NO4 |
|---|---|
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
[2-(3-methylphenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate |
InChI |
InChI=1S/C17H13NO4/c1-10-4-3-5-12(8-10)16-18-15-7-6-13(21-11(2)19)9-14(15)17(20)22-16/h3-9H,1-2H3 |
Clé InChI |
WKADSMVQSYVPHR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)OC(=O)C)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11604496.png)
![6-ethyl 8-methyl (2Z)-5-amino-2-(4-hydroxybenzylidene)-7-(4-hydroxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11604503.png)
![(4E)-4-[4-(allyloxy)-3-methoxybenzylidene]-3-methylisoxazol-5(4H)-one](/img/structure/B11604505.png)
![3-[1-(5-chloro-2-methylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11604511.png)
![N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-(2-fluorobenzyl)acetamide](/img/structure/B11604514.png)
![2-{(5Z)-5-[4-(diethylamino)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11604515.png)
![5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B11604521.png)
![methyl (2Z)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-6-(phenylsulfonyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B11604522.png)
![(2E)-3-(furan-2-yl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enamide](/img/structure/B11604531.png)
![9-(4-methoxyphenyl)-2-(o-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11604532.png)
![(5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11604533.png)

![2-{[(E)-(1-benzyl-1H-indol-3-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11604554.png)
![2-[1-ethyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11604561.png)
